- Pseudo-ginsenoside derivatives and preparation method, China, , ,

Cas no 97744-96-2 (sanchinoside-B1)

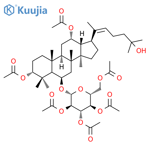

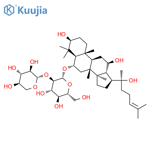

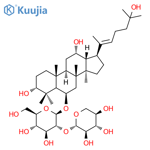

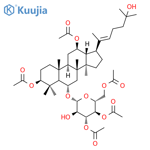

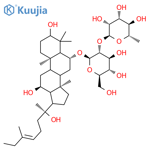

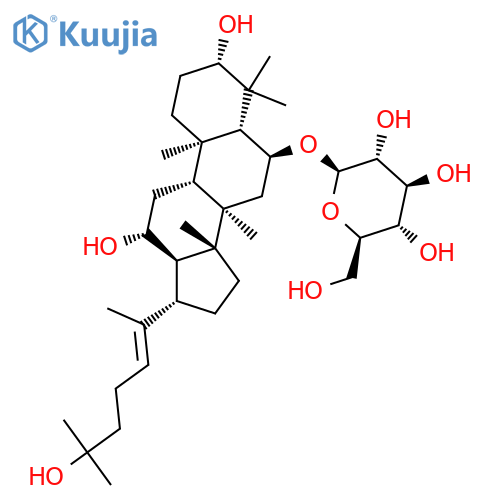

sanchinoside-B1 structure

Produktname:sanchinoside-B1

sanchinoside-B1 Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- sanchinoside-B1

- 3beta,12beta,25-Trihydroxydammar-(E)-20(22)-ene-6-O-beta-D-glucopyranoside

- 3β,12β,25-Trihydroxydammar-(E)-20(22)-ene-6-O-β-D-glucopyranoside

- D

- Sanchinoside B1

- beta-D-Glucopyranoside, (3beta,6alpha,12beta,20E)-3,12,25-trihydroxydammar-20(22)-en-6-yl

- DTXSID001141534

- (2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

- 97744-96-2

-

- Inchi: 1S/C36H62O9/c1-19(10-9-13-32(2,3)43)20-11-15-35(7)26(20)21(38)16-24-34(6)14-12-25(39)33(4,5)30(34)22(17-36(24,35)8)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/b19-10+/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,34-,35-,36-/m1/s1

- InChI-Schlüssel: SLPPUMWTJMNBCW-SZHHNJADSA-N

- Lächelt: C[C@]12[C@@]3(CC[C@@H]([C@H]3[C@H](O)C[C@@H]1[C@]1(CC[C@H](O)C(C)(C)[C@@H]1[C@H](C2)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)C)/C(/C)=C/CCC(O)(C)C)C

Berechnete Eigenschaften

- Genaue Masse: 638.43938355g/mol

- Monoisotopenmasse: 638.43938355g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 7

- Anzahl der Akzeptoren für Wasserstoffbindungen: 9

- Schwere Atomanzahl: 45

- Anzahl drehbarer Bindungen: 7

- Komplexität: 1110

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 15

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 1

- Undefined Bond Stereocenter Count: 0

- XLogP3: 4.2

- Topologische Polaroberfläche: 160Ų

Experimentelle Eigenschaften

- Dichte: 1.23±0.1 g/cm3 (20 ºC 760 Torr),

- Löslichkeit: Insuluble (2.3E-3 g/L) (25 ºC),

sanchinoside-B1 Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chengdu Biopurify Phytochemicals Ltd | BP5184-100mg |

Pseudoginsenoside Rh1 |

97744-96-2 | 98% | 100mg |

$890 | 2023-09-19 | |

| Chengdu Biopurify Phytochemicals Ltd | BP5184-20mg |

Pseudoginsenoside Rh1 |

97744-96-2 | 98% | 20mg |

$290 | 2023-09-19 | |

| Chengdu Biopurify Phytochemicals Ltd | BP5184-10mg |

Pseudoginsenoside Rh1 |

97744-96-2 | 98% | 10mg |

$190 | 2023-09-19 | |

| Chengdu Biopurify Phytochemicals Ltd | BP5184-5mg |

Pseudoginsenoside Rh1 |

97744-96-2 | 98% | 5mg |

$120 | 2023-09-19 |

sanchinoside-B1 Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Methanol , 1,4-Dioxane , Water ; 5 h, pH 7.0, 90 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Solvents: Ethanol , Water ; 4 d, 26 °C

Referenz

- Microbial Transformation of 20(S)-Protopanaxatriol-Type Saponins by Absidia coerulea, Journal of Natural Products, 2007, 70(7), 1203-1206

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Solvents: Dichloromethane , Acetic anhydride , Pyridine ; 10 h, 40 °C

1.2 Reagents: Sulfuric acid Solvents: Dichloromethane ; 20 h, 4 °C

1.3 Reagents: Sodium hydroxide ; pH 7

1.4 Reagents: Sodium hydroxide Solvents: Ethanol , 1,4-Dioxane , Water ; 5 h, 90 °C

1.5 pH 7

1.2 Reagents: Sulfuric acid Solvents: Dichloromethane ; 20 h, 4 °C

1.3 Reagents: Sodium hydroxide ; pH 7

1.4 Reagents: Sodium hydroxide Solvents: Ethanol , 1,4-Dioxane , Water ; 5 h, 90 °C

1.5 pH 7

Referenz

- Process for preparation of pseudo-ginsenoside Rh2 and derivatives, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Solvents: Ethanol , Water ; 4 d, 26 °C

Referenz

Microbial Transformation of 20(S)-Protopanaxatriol-Type Saponins by Absidia coerulea

,

Journal of Natural Products,

2007,

70(7),

1203-1206

Herstellungsverfahren 5

Reaktionsbedingungen

Referenz

- Semi-synthesis of twelve known 20Z/E pseudo-ginsenosides and their comparative study of antioxidative activity in free radical induced hemolysis of rabbit erythrocytes, Chemical & Pharmaceutical Bulletin, 2018, 66(5), 535-540

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Solvents: Pyridine ; 24 h, rt

1.2 Solvents: Methanol ; rt

2.1 Reagents: Sulfuric acid Solvents: Acetic acid , Methanol ; 4 h, -10 °C

3.1 Reagents: Sodium hydroxide Solvents: Methanol ; 4 h, 90 °C

1.2 Solvents: Methanol ; rt

2.1 Reagents: Sulfuric acid Solvents: Acetic acid , Methanol ; 4 h, -10 °C

3.1 Reagents: Sodium hydroxide Solvents: Methanol ; 4 h, 90 °C

Referenz

- Semi-synthesis and cellular effects of three different ginsenosides derived from Re, Rh1, and PPT, Chemistry of Natural Compounds, 2019, 55(1), 66-73

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 4 h, 90 °C

Referenz

- Semi-synthesis and cellular effects of three different ginsenosides derived from Re, Rh1, and PPT, Chemistry of Natural Compounds, 2019, 55(1), 66-73

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Acetic acid , Methanol ; 4 h, -10 °C

2.1 Reagents: Sodium hydroxide Solvents: Methanol ; 4 h, 90 °C

2.1 Reagents: Sodium hydroxide Solvents: Methanol ; 4 h, 90 °C

Referenz

- Semi-synthesis and cellular effects of three different ginsenosides derived from Re, Rh1, and PPT, Chemistry of Natural Compounds, 2019, 55(1), 66-73

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Solvents: Ethanol , Water ; 4 d, 26 °C

Referenz

Microbial Transformation of 20(S)-Protopanaxatriol-Type Saponins by Absidia coerulea

,

Journal of Natural Products,

2007,

70(7),

1203-1206

sanchinoside-B1 Raw materials

- Ginsenoside RG1

- Ginsenoside Rh1

- Ginsenoside Re

- Notoginsenoside R1

- β-D-Glucopyranoside, (3β,6α,12β,20Z)-3,12-bis(acetyloxy)-25-hydroxydammar-20(22)-en-6-yl, 2,3,4,6-tetraacetate

- β-D-Glucopyranoside, (3β,6α,12β,20E)-3,12-bis(acetyloxy)-25-hydroxydammar-20(22)-en-6-yl, 3,4,6-triacetate

- β-D-Glucopyranoside, (3β,6α,12β)-3,12-bis(acetyloxy)-20-hydroxydammar-24-en-6-yl, 2,3,4,6-tetraacetate

- Ginsenoside Re1

- β-D-Glucopyranoside, (3β,6α,12β,20E)-3,12-bis(acetyloxy)-25-hydroxydammar-20(22)-en-6-yl, 2,3,4,6-tetraacetate

sanchinoside-B1 Preparation Products

- Notoginsenoside R2 (80418-25-3)

- Ginsenoside Rh4 (174721-08-5)

- 20(R)-Notoginsenoside R2 (948046-15-9)

- Ginsenoside Rh1 (63223-86-9)

- sanchinoside-B1 (97744-96-2)

- (3β,6α,12β,20E)-3,12,25-Trihydroxydammar-20(22)-en-6-yl 2-O-β-D-xylopyranosyl-β-D-glucopyranoside (948046-16-0)

- (3β,6α,12β)-3,12,20,25-Tetrahydroxydammaran-6-yl 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside (80928-46-7)

- Notoginsenoside ST13 (2015215-13-9)

- Ginsenoside Rg2 (52286-74-5)

- 20(R)-Ginsenoside Rg2 (80952-72-3)

- (20R)-Ginsenoside Rh1 (80952-71-2)

- Ginsenoside F4 (181225-33-2)

- (3beta,6alpha,12beta,20E)-3,12,25-Trihydroxydammar-20(22)-en-6-yl 2-O-6-deoxy-alpha-L-mannopyranosyl-beta-D-glucopyranoside (948046-19-3)

- (3β,6α,12β,20ξ)-3,12,20,25-Tetrahydroxydammaran-6-yl 2-O-β-D-xylopyranosyl-β-D-glucopyranoside (948046-18-2)

sanchinoside-B1 Verwandte Literatur

-

1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

-

Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

97744-96-2 (sanchinoside-B1) Verwandte Produkte

- 1368936-48-4(2-(3,5-diflrorophenyl)-pyridin-3-amine)

- 1017133-88-8(1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine)

- 2097061-04-4(trans-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride)

- 2137596-85-9(2-Benzofurancarboxylic acid, 3-(2-methyl-5-thiazolyl)-)

- 1805991-77-8(3-(Difluoromethyl)-2-hydroxy-5-nitropyridine-4-sulfonyl chloride)

- 2490402-56-5(4-chloro-6,6-difluoro-2-(methylsulfanyl)-5,6,7,8-tetrahydroquinazoline)

- 1336072-53-7((2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-amine)

- 933730-53-1(4-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one)

- 2228935-81-5(4-bromo-2-(1-ethynylcyclopropyl)-1-methoxybenzene)

- 1660994-32-0(2-(naphthalen-2-yl)prop-2-en-1-amine)

Empfohlene Lieferanten

Nanjing jingzhu bio-technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Xiamen PinR Bio-tech Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Wuhan brilliant Technology Co.,Ltd

Gold Mitglied

CN Lieferant

Großmenge

Shanghai Joy Biotech Ltd

Gold Mitglied

CN Lieferant

Großmenge

Shanghai Jinhuan Chemical CO., LTD.

Gold Mitglied

CN Lieferant

Großmenge